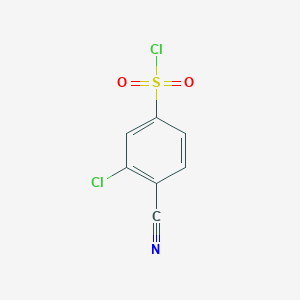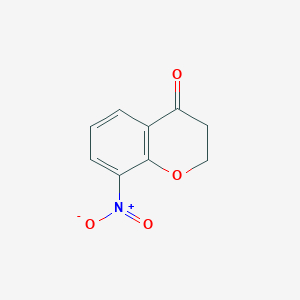
1-Bromo-2-chloro-6-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-6-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and a trifluoromethoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-6-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of 2-chloro-6-(trifluoromethoxy)phenol, followed by bromination. The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, facilitated by palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically involves the use of boronic acids or esters, palladium catalysts, and a base such as potassium carbonate in an organic solvent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Coupling Products: Biphenyl derivatives are commonly formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1-Bromo-2-chloro-6-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-6-(trifluoromethoxy)benzene and its derivatives involves interactions with specific molecular targets. In biological systems, these compounds may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4,5-trifluorobenzene: Another halogenated benzene derivative with similar reactivity in substitution and coupling reactions.
1-Bromo-2,4,6-trifluorobenzene: Exhibits similar chemical properties and is used in similar applications.
Uniqueness
1-Bromo-2-chloro-6-(trifluoromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethoxy group. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-1-chloro-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEOLDWRICALIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Chlorothiophen-2-yl)methyl]hydrazine](/img/structure/B1320865.png)











![2-Methyloctahydropyrrolo[3,4-c]pyridine](/img/structure/B1320898.png)
